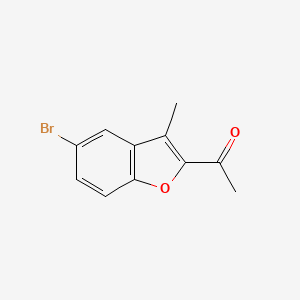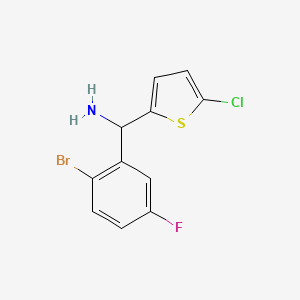![molecular formula C9H9BrN2 B15095946 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15095946.png)
2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine typically involves the bromination of 8-methylimidazo[1,2-a]pyridine. One common method is the reaction of 8-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-8-methylimidazo[1,2-a]pyridine, while oxidation with potassium permanganate could produce this compound N-oxide .
Applications De Recherche Scientifique
2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine
- 2-(Bromomethyl)pyridine
- 2-(Bromomethyl)-4-methylimidazo[1,2-a]pyridine
Uniqueness
2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromomethyl and methyl groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C9H9BrN2 |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
2-(bromomethyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5H2,1H3 |
Clé InChI |
MULJSYKHSXJXJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)

![N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15095884.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15095891.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)

![4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine](/img/structure/B15095919.png)





